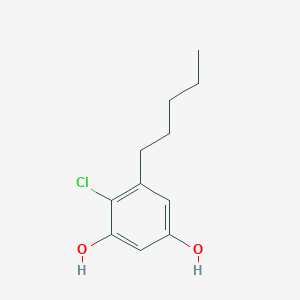
4-Chloro-5-pentylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-pentylbenzene-1,3-diol is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClO2/c1-2-3-4-5-8-6-9 (13)7-10 (14)11 (8)12/h6-7,13-14H,2-5H2,1H3 . This indicates the presence of a benzene ring substituted with a chlorine atom and a pentyl group, along with two hydroxyl groups.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.作用机制
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-pentylbenzene-1,3-diol . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.
实验室实验的优点和局限性
4-Chloro-5-pentylbenzene-1,3-diol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system and its effects on the body. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It is a synthetic compound, which means that its effects on the body may not be exactly the same as those of natural cannabinoids. It also has potential side effects and may be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 4-Chloro-5-pentylbenzene-1,3-diol. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects and may be useful in combination with other therapies. Finally, there is interest in developing new synthetic cannabinoids based on this compound that may have improved therapeutic properties and fewer side effects.
合成方法
4-Chloro-5-pentylbenzene-1,3-diol can be synthesized using a variety of methods, including the reaction of 4-chlororesorcinol with pentylmagnesium bromide, or the reaction of 4-chlorobenzaldehyde with pentylmagnesium bromide followed by cyclization with acid. The purity and yield of the synthesized compound can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
4-Chloro-5-pentylbenzene-1,3-diol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may also have potential in the treatment of cancer and infectious diseases.
属性
IUPAC Name |
4-chloro-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTYGQUKQWMODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

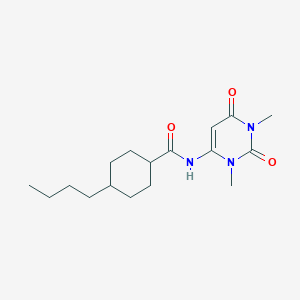
![Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2753997.png)
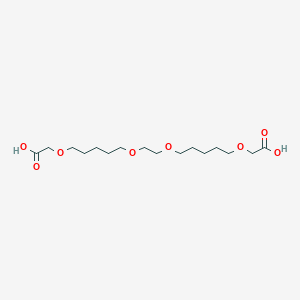

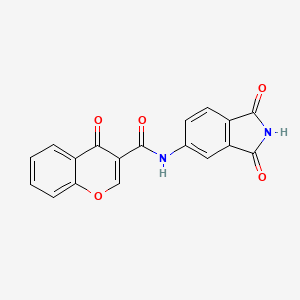
![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2754010.png)
![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
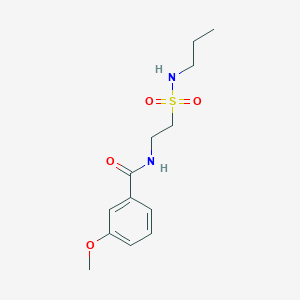

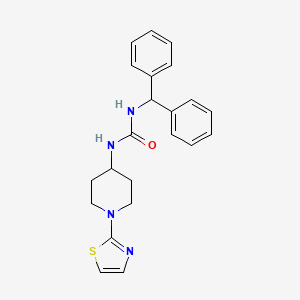
![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)